molecular formula C10H22N2 B15093677 Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine

Cat. No.: B15093677
M. Wt: 170.30 g/mol
InChI Key: JKAJSJPYRXNKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is a chemical compound with the molecular formula C10H22N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are widely used in the pharmaceutical industry due to their biological activity and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine typically involves the reaction of 2-methyl-1-(piperidin-3-yl)propan-1-amine with methyl iodide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to neutralize the hydrogen iodide formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-3-(piperidin-1-yl)propan-1-amine
  • 1-methyl-4-(piperidin-3-yl)butan-1-amine
  • 3-(piperidin-1-yl)propan-1-amine

Uniqueness

Methyl[2-methyl-1-(piperidin-3-yl)propyl]amine is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,2-dimethyl-1-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C10H22N2/c1-8(2)10(11-3)9-5-4-6-12-7-9/h8-12H,4-7H2,1-3H3

InChI Key

JKAJSJPYRXNKLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCCNC1)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.